molecular formula C7H9NO3 B13350427 3-(2-Methyloxazol-4-yl)propanoic acid

3-(2-Methyloxazol-4-yl)propanoic acid

Cat. No.: B13350427
M. Wt: 155.15 g/mol
InChI Key: SLMFXAGKDBSCSL-UHFFFAOYSA-N
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Description

3-(2-Methyloxazol-4-yl)propanoic acid is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid moiety. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The key step involves the cyclization to form the oxazole ring, followed by further functionalization to introduce the propanoic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyloxazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the propanoic acid group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the propanoic acid moiety are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the molecule.

Scientific Research Applications

3-(2-Methyloxazol-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methyloxazol-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved can vary but often include key proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Methyloxazol-4-yl)propanoic acid include other oxazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the unique properties it imparts. For example, the presence of the 2-methyl group on the oxazole ring can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-(2-methyl-1,3-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-5-8-6(4-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

SLMFXAGKDBSCSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CCC(=O)O

Origin of Product

United States

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